Cas no 1152695-76-5 (3,5-dimethyl-1-(pyridin-4-yl)methyl-1H-pyrazol-4-amine)

3,5-dimethyl-1-(pyridin-4-yl)methyl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
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- 3,5-Dimethyl-1-pyridin-4-ylmethyl-1H-pyrazol-4-ylamine
- 1H-Pyrazol-4-amine, 3,5-dimethyl-1-(4-pyridinylmethyl)-
- 3,5-dimethyl-1-(pyridin-4-yl)methyl-1H-pyrazol-4-amine
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- インチ: 1S/C11H14N4/c1-8-11(12)9(2)15(14-8)7-10-3-5-13-6-4-10/h3-6H,7,12H2,1-2H3
- InChIKey: UZXIFWYDQVOTKM-UHFFFAOYSA-N
- ほほえんだ: N1(CC2C=CN=CC=2)C(C)=C(N)C(C)=N1
3,5-dimethyl-1-(pyridin-4-yl)methyl-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1108331-0.5g |
3,5-dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-4-amine |
1152695-76-5 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
Enamine | EN300-1108331-2.5g |
3,5-dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-4-amine |
1152695-76-5 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-1108331-0.1g |
3,5-dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-4-amine |
1152695-76-5 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
Enamine | EN300-1108331-10g |
3,5-dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-4-amine |
1152695-76-5 | 95% | 10g |
$3315.0 | 2023-10-27 | |
Ambeed | A399146-1g |
3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine |
1152695-76-5 | 97% | 1g |
$515.0 | 2024-04-26 | |
Enamine | EN300-1108331-10.0g |
3,5-dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-4-amine |
1152695-76-5 | 10g |
$4729.0 | 2023-06-10 | ||
Enamine | EN300-1108331-0.25g |
3,5-dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-4-amine |
1152695-76-5 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606662-1g |
3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine |
1152695-76-5 | 97% | 1g |
¥3535.0 | 2023-03-01 | |
Chemenu | CM486521-1g |
3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine |
1152695-76-5 | 97% | 1g |
$505 | 2023-03-01 | |
Enamine | EN300-1108331-1g |
3,5-dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-4-amine |
1152695-76-5 | 95% | 1g |
$770.0 | 2023-10-27 |
3,5-dimethyl-1-(pyridin-4-yl)methyl-1H-pyrazol-4-amine 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
3,5-dimethyl-1-(pyridin-4-yl)methyl-1H-pyrazol-4-amineに関する追加情報
Introduction to 3,5-dimethyl-1-(pyridin-4-yl)methyl-1H-pyrazol-4-amine (CAS No. 1152695-76-5)
3,5-dimethyl-1-(pyridin-4-yl)methyl-1H-pyrazol-4-amine, identified by its Chemical Abstracts Service (CAS) number 1152695-76-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a scaffold that is widely recognized for its biological activity and structural versatility. The presence of a pyridine substituent at the 1-position and methyl groups at the 3- and 5-positions, along with an amine functional group at the 4-position, contributes to its unique chemical properties and potential applications in drug discovery.
The structural features of 3,5-dimethyl-1-(pyridin-4-yl)methyl-1H-pyrazol-4-amine make it a promising candidate for further investigation in various therapeutic areas. Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The pyridine ring enhances the compound's solubility and bioavailability, while the amine group provides a site for further functionalization, allowing for the development of more complex derivatives with tailored biological profiles.
In recent years, there has been a growing interest in exploring novel heterocyclic compounds for their potential therapeutic applications. 3,5-dimethyl-1-(pyridin-4-yl)methyl-1H-pyrazol-4-amine has been studied in the context of its interaction with various biological targets. For instance, researchers have investigated its binding affinity to enzymes and receptors involved in metabolic pathways and signal transduction. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes that are implicated in inflammatory responses and cellular proliferation.
The synthesis of 3,5-dimethyl-1-(pyridin-4-yl)methyl-1H-pyrazol-4-amines involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group modifications. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the pyridine-pyrazole core structure efficiently. Advances in synthetic methodologies have enabled chemists to produce complex derivatives with greater precision, which is crucial for drug development.
One of the most compelling aspects of 3,5-dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol -4-amines is its potential as a lead compound for drug discovery. By leveraging structure-based drug design principles, researchers can modify specific regions of the molecule to enhance its pharmacological properties. For example, introducing additional substituents or altering the electronic distribution of the heterocyclic system can fine-tune binding interactions with biological targets. This flexibility makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics.
The pharmacokinetic profile of 3,5-dimethyl -1-(pyridin -4 - ylmethyl) - 1H - pyrazol - 4 - amines is also an area of active investigation. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) properties to assess its suitability as a drug candidate. Factors such as solubility, stability, and metabolic clearance rates are critical determinants of a compound's bioavailability and therapeutic efficacy. Optimizing these parameters can significantly improve the compound's potential for clinical translation.
In addition to its pharmaceutical applications, 3 , 5 - dimethyl - 1 - ( pyridin - 4 - ylmethyl ) - 1 H - pyrazol - 4 - amine has shown promise in materials science research. Its unique structural features make it a suitable candidate for developing novel polymers or coordination complexes with specific functionalities. For instance, pyrazole-based polymers can exhibit enhanced thermal stability or mechanical strength when incorporated into advanced materials. Furthermore, metal complexes derived from this compound may serve as catalysts or sensors in various industrial processes.
The future directions for research on 3 , 5 - dimethyl - 1 - ( pyridin - 4 - ylmethyl ) - 1 H - pyrazol - 4 - amine are multifaceted . On one hand, there is ongoing work to explore its pharmacological potential through high-throughput screening campaigns and molecular docking studies . These efforts aim to identify new therapeutic targets and validate its role in treating various diseases . On the other hand, synthetic chemists are continually refining methods to produce more complex derivatives with improved properties . This includes exploring green chemistry approaches to minimize waste and enhance sustainability in drug synthesis.
The integration of computational chemistry techniques has revolutionized the way researchers approach drug discovery . By utilizing advanced algorithms, scientists can predict the binding modes of 3 , 5 - dimeth yl - 1 -( pyridin -- 4 -- ylmeth yl ) -- 1 H -- pyra zol -- 4 -- am ine with biological targets , thereby guiding experimental design . This interdisciplinary approach combines traditional wet chemistry with cutting-edge computational methods , accelerating the pace at which new drugs are developed . As computational power continues to grow, these techniques will play an increasingly pivotal role in optimizing lead compounds like this one.
In conclusion, 3 , 5 -- dimeth yl -- l -- ( py ridin -- 4 -- ylmeth yl ) -- l H -- p y ra z ol -- l -- am ine ( CAS No . l l552695--76--l ) represents a significant advancement in pharmaceutical chemistry . Its unique structural attributes , coupled with promising preliminary biological data , position it as a valuable scaffold for further exploration . As research progresses, we can expect to see more refined derivatives emerge from this class of compounds , offering new hope for treating diverse diseases . The continued collaboration between synthetic chemists , biologists , and computer scientists will be essential in unlocking their full potential.
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